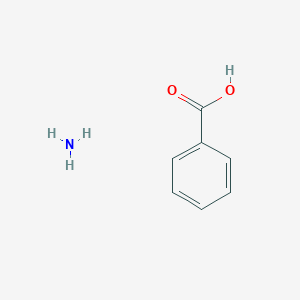

Ammoniumbenzoat

Übersicht

Beschreibung

Ammonium benzoate is a white, crystalline powder that is the ammonium salt of benzoic acid. It has the chemical formula C₇H₉NO₂ and a molar mass of 139.15 g/mol . This compound is known for its solubility in water and methanol, but it is insoluble in diethyl ether . Ammonium benzoate is commonly used in various industrial applications, including as a corrosion inhibitor and a preservative.

Wissenschaftliche Forschungsanwendungen

Benzoesaures Ammonium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es wird in biologischen Studien verwendet, um die Auswirkungen von Benzoationen auf zelluläre Prozesse zu verstehen.

Wirkmechanismus

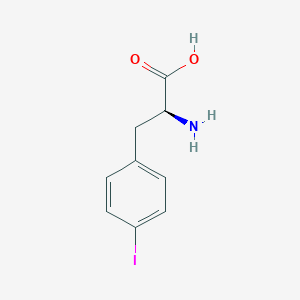

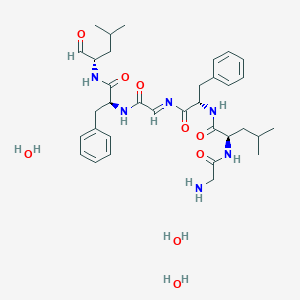

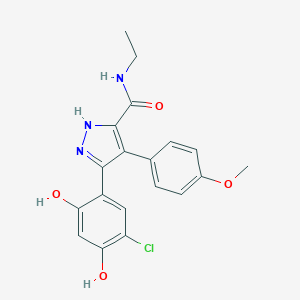

Der Wirkmechanismus von Benzoesaures Ammonium beinhaltet die Dissoziation der Verbindung in Ammonium- und Benzoationen in wässrigen Lösungen. Das Benzoation kann als Konservierungsmittel wirken, indem es das Wachstum von Mikroorganismen hemmt. In medizinischen Anwendungen kann das Benzoation an Aminosäuren binden, was zu deren Ausscheidung und einer Abnahme des Ammoniakspiegels im Körper führt {_svg_4}.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of ammonium benzoate is ammonia in the body. It is used to treat conditions caused by too much ammonia in the blood, such as hyperammonemia .

Mode of Action

Ammonium benzoate interacts with its target by providing an alternative pathway for the removal of ammonia. It does this through the formation of its metabolites .

Biochemical Pathways

Ammonium benzoate affects the biochemical pathways involved in ammonia metabolism. It is conjugated to glycine in the liver and excreted as hippuric acid . This leads to the excretion of these amino acids and a decrease in ammonia levels .

Pharmacokinetics

The pharmacokinetics of ammonium benzoate involve its metabolism in the liver and kidneys, followed by excretion in the urine . The compound exhibits non-linear kinetics .

Result of Action

The result of ammonium benzoate’s action is a decrease in ammonia levels in the body. This is achieved through the excretion of amino acids, leading to a decrease in ammonia levels . Ingestion of ammonium benzoate can lead to nausea and vomiting .

Action Environment

The action of ammonium benzoate is influenced by environmental factors. It is soluble in water, which can affect its bioavailability . The primary hazard of ammonium benzoate is its threat to the environment, and immediate steps should be taken to limit its spread to the environment .

Vorbereitungsmethoden

Benzoesaures Ammonium wird typischerweise durch die Reaktion von Benzoesäure mit Ammoniak hergestellt. Die Reaktion kann wie folgt dargestellt werden:

C7H6O2+NH3→C7H9NO2

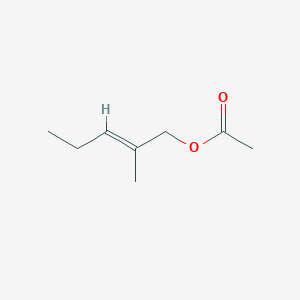

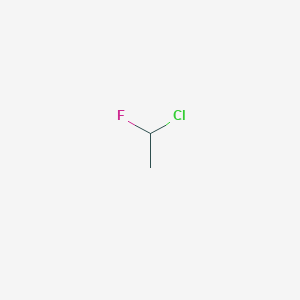

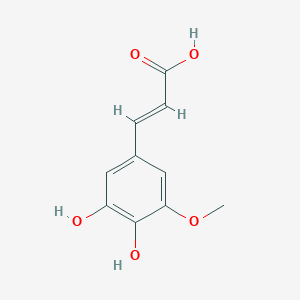

In industriellen Umgebungen wird diese Reaktion häufig in Gegenwart von Wasser durchgeführt, entweder als Ammoniakwasser oder feuchte Benzoesäure {_svg_3}. Die Reaktionsbedingungen umfassen typischerweise moderate Temperaturen und Drücke, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten.

Analyse Chemischer Reaktionen

Benzoesaures Ammonium unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

-

Dehydratisierung: : Benzoesaures Ammonium kann dehydratisiert werden, um Benzamid zu bilden.

C7H9NO2→C7H7NO+H2O

-

Substitutionsreaktionen: : Es kann an Substitutionsreaktionen teilnehmen, bei denen das Benzoation als Nukleophil wirkt.

Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Säuren, Basen und Dehydratisierungsmittel. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Benzoesaures Ammonium kann mit anderen ähnlichen Verbindungen wie Natriumbenzoat und Kaliumbenzoat verglichen werden. Diese Verbindungen wirken ebenfalls als Konservierungsmittel und haben ähnliche chemische Eigenschaften. Benzoesaures Ammonium ist einzigartig in seiner Fähigkeit, bei Dehydratisierung Benzamid zu bilden, eine Eigenschaft, die seine Natrium- und Kalium-Gegenstücke nicht teilen .

Ähnliche Verbindungen

- Natriumbenzoat

- Kaliumbenzoat

- Benzamid (gebildet aus Benzoesaures Ammonium)

Benzoesaures Ammonium zeichnet sich durch seine spezifischen Anwendungen in der Korrosionsschutztechnik und seine einzigartige Dehydrationsreaktion zur Bildung von Benzamid aus.

Eigenschaften

| { "Design of the Synthesis Pathway": "Ammonium Benzoate can be synthesized by reacting benzoic acid with ammonium hydroxide.", "Starting Materials": ["Benzoic acid", "Ammonium hydroxide"], "Reaction": [ "Dissolve benzoic acid in water", "Add ammonium hydroxide to the solution", "Heat the mixture to 60-70°C", "Filter the resulting solution", "Cool the filtrate to room temperature", "Collect the precipitate of Ammonium Benzoate by filtration", "Wash the precipitate with cold water to remove impurities", "Dry the Ammonium Benzoate in a desiccator" ] } | |

| 1863-63-4 | |

Molekularformel |

C7H9NO2 |

Molekulargewicht |

139.15 g/mol |

IUPAC-Name |

azane;benzoic acid |

InChI |

InChI=1S/C7H6O2.H3N/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);1H3 |

InChI-Schlüssel |

VWSRWGFGAAKTQG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)[O-].[NH4+] |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)O.N |

Siedepunkt |

160 °C (SUBLIMES) |

Color/Form |

COLORLESS RHOMBIC CRYSTALS LAMELLAR CRYSTALS OR CRYSTALLINE POWDER |

Dichte |

1.26 at 77 °F (USCG, 1999) - Denser than water; will sink 1.260 |

melting_point |

388 °F (USCG, 1999) 198 °C (DECOMP) |

| 1863-63-4 | |

Physikalische Beschreibung |

Ammonium benzoate appears as a white crystalline solid. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used in medicine and as a food preservative. Pellets or Large Crystals; Liquid; Dry Powder White solid; [Hawley] Semi-transparent crystals, soluble in water; [MSDSonline] |

Piktogramme |

Irritant |

Haltbarkeit |

GRADUALLY LOSES AMMONIA ON EXPOSURE TO AIR. |

Löslichkeit |

IN WATER: 19.6 G/100 CC @ 14.5 °C, 83.3 G/100 CC @ 100 °C; IN ALCOHOL: 1.63 G/100 CC @ 25 °C; INSOL IN ETHER 1 G DISSOLVES IN 8 ML GLYCEROL |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)